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Compound of Interest

Compound Name: Quinoxyfen

Cat. No.: B1680402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

quinoxyfen photometabolites, essential for research into its environmental fate, toxicology, and

mode of action. Quinoxyfen, a fungicide used to control powdery mildew, degrades into

several photometabolites upon exposure to sunlight. Understanding the biological activity of

these transformation products is crucial for comprehensive risk assessment and the

development of more effective and safer agrochemicals.

Introduction
Quinoxyfen is a quinoline-based fungicide that functions by disrupting G-protein signaling

pathways in fungi, ultimately inhibiting spore germination and appressoria formation.[1]

Environmental exposure to UV and solar radiation leads to the formation of several

phototransformation products (TPs) through processes such as hydroxylation, cyclization, and

cleavage.[2] The biological activity and potential toxicity of these TPs may differ significantly

from the parent compound, necessitating the availability of pure analytical standards for

research purposes. This application note details the synthesis of a key photometabolite and

discusses the identification of others.

Identified Photometabolites of Quinoxyfen
Several studies have focused on the identification of quinoxyfen's photometabolites in various

aqueous matrices under different light conditions.[2] Using techniques like liquid
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chromatography coupled to high-resolution mass spectrometry (LC-HRMS), researchers have

elucidated the structures of several key transformation products.[2] While synthetic routes are

not established for all identified metabolites, their characterization data is crucial for guiding

synthetic efforts.

Table 1: Identified Photometabolites of Quinoxyfen

Transformation Product
(TP)

Molecular Formula Formation Pathway

TP1 C15H9Cl2FN2O2 Hydroxylation

TP2 C15H8Cl2FNO2 Hydroxylation

TP3 C15H7Cl2FO Cyclization

TP4 C15H8Cl2FN2O Hydroxylation

TP5 C9H5Cl2NO Cleavage

TP6 C6H4FO2 Cleavage

TP7 C15H9Cl2FN O Isomer of Quinoxyfen

Data sourced from studies on quinoxyfen phototransformation.[2]

Experimental Protocols: Synthesis of a Major
Photometabolite
A significant advancement in the study of quinoxyfen photometabolites has been the

development of a scalable synthetic route for 2-chloro-10-fluorochromeno[2,3,4-de]quinoline

(TP3), a cyclized photoproduct. This method provides gram quantities of the material, a

substantial improvement over the low yields obtained from direct photolysis of quinoxyfen.

Synthesis of 2-chloro-10-fluorochromeno[2,3,4-
de]quinoline
This protocol is adapted from a published novel one-pot, two-step synthesis.
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Materials:

Quinoxyfen

(4-Fluoro-2-hydroxyphenyl)boronic acid

Palladium(II) acetate (Pd(OAc)2)

Triphenylphosphine (PPh3)

Potassium carbonate (K2CO3)

Toluene

Methanol

Water

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO3)

Brine

Magnesium sulfate (MgSO4)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask, combine quinoxyfen (1.0 eq), (4-fluoro-2-

hydroxyphenyl)boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine

(0.1 eq).

Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate

(3.0 eq).

Reaction: Heat the mixture to reflux and stir vigorously for 12-18 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).
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Work-up:

Cool the reaction mixture to room temperature.

Dilute with water and extract with ethyl acetate.

Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO3 solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-chloro-10-

fluorochromeno[2,3,4-de]quinoline.

Table 2: Quantitative Data for the Synthesis of 2-chloro-10-fluorochromeno[2,3,4-de]quinoline

Parameter Value

Yield Good

Purity High (after chromatography)

Scale Gram quantities

This data is based on the reported scalable synthesis.

Proposed Synthetic Strategies for Other
Photometabolites
For the other identified photometabolites, which are primarily hydroxylated and cleavage

products, specific synthetic protocols are not readily available. However, based on established

methods for the synthesis of quinoline derivatives, the following strategies can be proposed for

their laboratory-scale synthesis for research purposes.

Hydroxylated Quinoxyfen Derivatives (TP1, TP2, TP4): These can potentially be

synthesized through electrophilic aromatic substitution reactions on a suitable quinoline
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precursor. Directed ortho-lithiation followed by reaction with an electrophilic oxygen source

(e.g., molecular oxygen or a peroxide) could be a viable route. Alternatively, the use of

oxidizing agents on quinoxyfen under controlled conditions might yield the desired

hydroxylated products.

Cleavage Products (TP5, TP6): The synthesis of these smaller fragments would involve

standard organic synthesis methods for quinoline and fluorophenol derivatives, respectively.

For 5,7-dichloro-4-hydroxyquinoline (TP5), a Conrad-Limpach or a Gould-Jacobs reaction

could be employed. 4-Fluorobenzoic acid (related to TP6) is a commercially available

starting material for further derivatization if needed.

Visualizing the Synthesis and Mode of Action
To aid in the understanding of the synthetic workflow and the biological target of quinoxyfen,

the following diagrams have been generated.
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Caption: Synthetic workflow for the major photometabolite.
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Caption: Quinoxyfen's proposed site of action.

Conclusion
The synthesis of quinoxyfen photometabolites is a critical step in understanding the full

environmental and toxicological profile of this widely used fungicide. The protocol provided for

the synthesis of 2-chloro-10-fluorochromeno[2,3,4-de]quinoline offers a reliable method for

obtaining this key metabolite in sufficient quantities for research. Further investigation into the

synthesis of other identified photoproducts is warranted to facilitate a more complete

understanding of their biological activities and their potential impact on the G-protein signaling

pathway in target and non-target organisms. The information and protocols presented here

serve as a valuable resource for researchers in the fields of agrochemical development,

environmental science, and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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